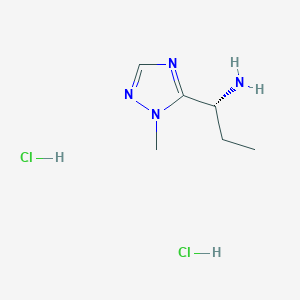
(1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound is characterized by the presence of a triazole ring attached to a propan-1-amine moiety, with the addition of two hydrochloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Propan-1-amine Moiety: The triazole ring is then reacted with a suitable alkylating agent to introduce the propan-1-amine group.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions may target the amine group, converting it to a different functional group.
Substitution: The triazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the amine group, such as secondary or tertiary amines.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall effect. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine: The base compound without the dihydrochloride groups.
(1R)-1-(2-Methyl-1,2,4-triazol-3-yl)butan-1-amine: A similar compound with a butan-1-amine moiety instead of propan-1-amine.
(1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-2-amine: A compound with a propan-2-amine group.
Uniqueness: The presence of the dihydrochloride groups in (1R)-1-(2-Methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs. The specific arrangement of the triazole ring and the propan-1-amine moiety also contributes to its unique chemical and biological properties.
Eigenschaften
IUPAC Name |
(1R)-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-8-4-9-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMGQLWWDVLFT-ZJIMSODOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=NC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














